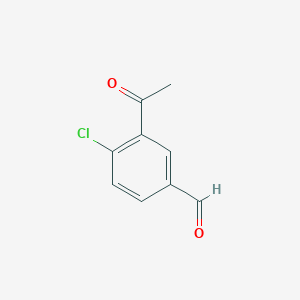
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features a tert-butyl group, an aminomethyl group, and a methylcyclohexyl group. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)-2-methylcyclohexanol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It helps in the protection of amino groups during peptide bond formation .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs and bioactive molecules .
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions. The compound can be easily removed under mild acidic or basic conditions, releasing the free amine .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the aminomethyl and methylcyclohexyl groups.
N-Boc-protected anilines: Used for similar purposes in organic synthesis.
tert-Butyl N-(4-aminomethyl)phenylcarbamate: Another derivative with a phenyl group instead of a cyclohexyl group.
Uniqueness
tert-Butyl (4-(aminomethyl)-2-methylcyclohexyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to protect amine groups while being easily removable makes it highly valuable in synthetic and medicinal chemistry .
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
tert-butyl N-[4-(aminomethyl)-2-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8,14H2,1-4H3,(H,15,16) |
InChIキー |
NQEFSRSFNYQAAB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


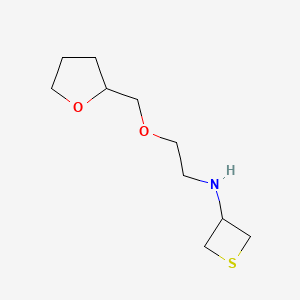
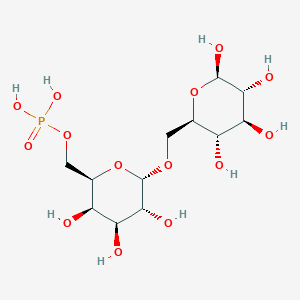
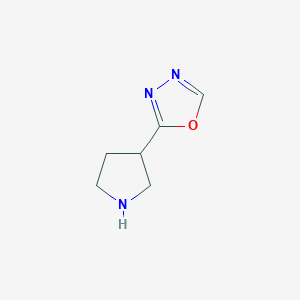
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)
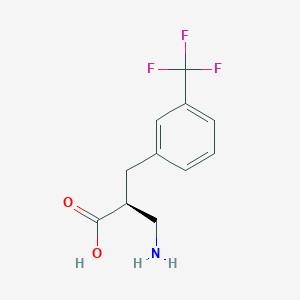
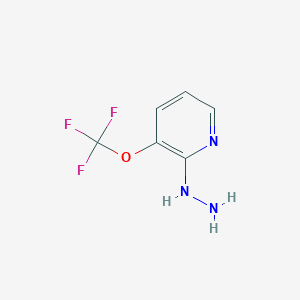
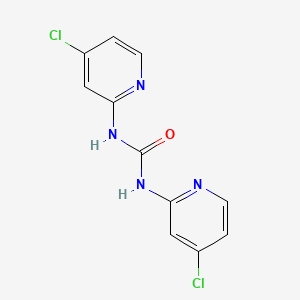
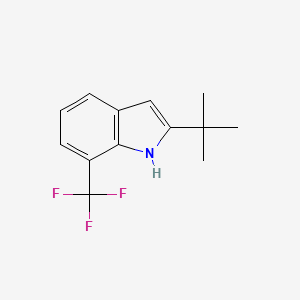
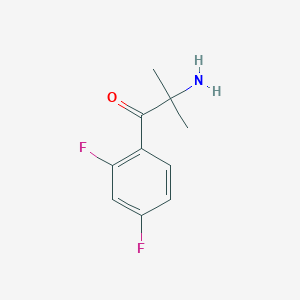


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)
